Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Regioselective derivatization Synthetic orthogonality Bicyclic piperazinone

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 1434141-65-7, C₇H₁₂N₂O, MW 140.18) is a conformationally constrained, bridged bicyclic piperazinone building block. The scaffold features a [3.2.1] bicyclic framework with nitrogen atoms at positions 3 and 8, a ketone at position 2, and a methyl substituent on the N3 lactam nitrogen.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1434141-65-7
Cat. No. B6315940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
CAS1434141-65-7
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCN1CC2CCC(C1=O)N2
InChIInChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3
InChIKeyQFUJWBARWLLAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 1434141-65-7) for Chemical Biology & Medicinal Chemistry


3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 1434141-65-7, C₇H₁₂N₂O, MW 140.18) is a conformationally constrained, bridged bicyclic piperazinone building block. The scaffold features a [3.2.1] bicyclic framework with nitrogen atoms at positions 3 and 8, a ketone at position 2, and a methyl substituent on the N3 lactam nitrogen . This compound belongs to the 3,8-diazabicyclo[3.2.1]octane (DBO) family, a class of rigidified piperazine analogs extensively investigated for opioid receptor modulation, kinase inhibition, and peptidomimetic design [1]. The N3-methyl-2-one substitution pattern confers regiospecific synthetic orthogonality, leaving the N8 secondary amine available for selective derivatization—a feature not shared by its 8-methyl regioisomer or the unsubstituted parent scaffold [2].

Why 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one Cannot Be Replaced by Generic Piperazinones or Other DBO Analogs


Substituting this building block with a generic piperazin-2-one, the unsubstituted 3,8-diazabicyclo[3.2.1]octan-2-one, or the 8-methyl regioisomer introduces material changes in synthetic utility, conformational preorganization, and downstream biological performance. Monocyclic piperazinones lack the endoethylenic bridge that enforces the rigid boat-chair conformation essential for orienting N3 and N8 substituents into distinct vectors—a feature shown to modulate μ-opioid receptor affinity in comparative SAR between piperazine and DBO series [1]. The unsubstituted parent DBO-2-one (CAS 22315-17-9) presents both N3 and N8 as reactive secondary amines, precluding chemoselective monofunctionalization without protecting group strategies. The 8-methyl regioisomer places the methyl group on the bridgehead-proximal nitrogen where steric interactions with the endoethylenic bridge alter the spatial trajectory of N8-substituents relative to the N3-methyl series, leading to documented differences in pharmacological activity [2]. The fully reduced 3-methyl-3,8-diazabicyclo[3.2.1]octane lacks the C2 carbonyl hydrogen bond acceptor, altering both physicochemical properties and the capacity for key target interactions in kinase inhibitor pharmacophores [3].

Quantitative Differentiation Evidence for 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one vs. Closest Analogs


N3-Methyl Regiochemistry Enables Chemoselective N8 Functionalization Without Protecting Groups

In the 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one scaffold, the N3 nitrogen is tied up as a tertiary lactam amide (non-nucleophilic), while the N8 nitrogen remains a free secondary amine (pKa ~8–10, nucleophilic). This enables direct, chemoselective acylation, alkylation, or sulfonylation at N8 without requiring N3 protection. By contrast, the unsubstituted parent 3,8-diazabicyclo[3.2.1]octan-2-one (CAS 22315-17-9) bears two free secondary amines (N3 lactam NH and N8 bridgehead NH), which react competitively and require protecting group strategies for monofunctionalization [1]. The 8-methyl regioisomer (CAS 22315-34-0) presents the opposite selectivity: N8 is methylated and N3 is free, but the N3 lactam NH exhibits different reactivity (amide-like) than the N8 bridgehead amine [2].

Regioselective derivatization Synthetic orthogonality Bicyclic piperazinone

Bicyclic Conformational Restriction Enhances Target Binding Relative to Monocyclic Piperazinone Analogs

The endoethylenic bridge in the 3,8-diazabicyclo[3.2.1]octane scaffold locks the piperazine ring into a rigid boat-chair conformation, preorganizing the N3 and N8 substituents into well-defined spatial vectors. Comparative molecular modeling and binding studies by Barlocco et al. (1993) demonstrated that this conformational restriction is a key determinant of μ-opioid receptor affinity in DBO derivatives versus their flexible piperazine counterparts [1]. In the specific case of 3-cinnamyl-8-propionyl derivatives, the bicyclic DBO scaffold conferred higher μ-receptor affinity than the corresponding monocyclic piperazine analogs, attributable to reduced entropic penalty upon binding [2]. The Dinsmore farnesyltransferase inhibitor study further validated the scaffold's utility as a 'conformationally constrained bicyclic peptidomimetic synthon' that aided elucidation of the enzyme-bound conformation [3].

Conformational constraint Peptidomimetic μ-Opioid receptor SAR

C2 Ketone Provides a Hydrogen Bond Acceptor Absent in Reduced 3,8-Diazabicyclo[3.2.1]octane Analogs

The 2-oxo (lactam carbonyl) group in 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one provides a hydrogen bond acceptor (HBA) that is entirely absent in the reduced analog 3-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 51102-41-1). This carbonyl contributes to computed physicochemical property differences: the 2-one has a lower logP (calculated XLogP3 ~0.3 for the parent DBO-2-one scaffold) and increased polar surface area relative to the fully reduced analog, affecting both CNS penetration potential and solubility. In the KRAS G12D inhibitor patent WO2023284881A1, the 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one moiety is specifically claimed as a substructure in multiple exemplified compounds, with the carbonyl oxygen participating in key interactions within the kinase hinge-binding region [1]. The elaborated derivative (PubChem CID 171345092) bearing this scaffold achieved an FGFR2 IC₅₀ of 1.80 nM, demonstrating the scaffold's capability to support high-potency target engagement when the C2 carbonyl is available for binding interactions [2].

Lactam pharmacophore Hydrogen bond acceptor Physicochemical differentiation

Regioisomeric N3-Methyl vs. N8-Methyl Substitution Produces Divergent Pharmacological Profiles

The seminal study by Cignarella et al. (1963) explicitly compared the 3-methyl-8-substituted-3,8-diazabicyclo[3.2.1]octane series (II) against the isomeric 3-substituted-8-methyl series (I). The authors stated that 'differences in chemical and biological behavior were also found between the 3-methyl-8-substituted diazabicyclooctanes and the corresponding isomeric 3-substituted 8-methyldiazabicyclooctanes' [1]. The structural basis for this divergence lies in the endoethylenic bridge, which 'repels the 8-substituent toward the piperazine ring; by contrast the 3-substituent is not deflected in any particular direction' [1]. In the specific context of the 2-one scaffold, this regiochemical distinction is amplified because the N3 lactam nitrogen (planar, sp²-like) orients substituents differently than the N8 bridgehead nitrogen (pyramidal, sp³), affecting the trajectory of vectors projecting from each position [2].

Regioisomer SAR 3,8-Diazabicyclooctane Analgesic activity

Validated Utility in High-Potency Kinase Inhibitor Pharmacophores (FGFR2 IC₅₀ = 1.80 nM)

The 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one scaffold has been incorporated into advanced lead compounds demonstrating nanomolar potency against clinically relevant kinase targets. The elaborated derivative (1R,5S)-8-[3-(1-cyclobutylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one (PubChem CID 171345092, ChEMBL CHEMBL5286909) exhibited an IC₅₀ of 1.80 nM against recombinant human FGFR2 [1]. The same scaffold core is claimed in WO2023284881A1 as part of heterocyclic compounds useful as KRAS G12D inhibitors, indicating its utility across multiple kinase inhibitor programs [2]. This compound thus provides a procurement pathway to a scaffold validated in patent-protected, high-value therapeutic chemical space, distinct from generic piperazinone building blocks that lack this demonstrated translational potential.

Kinase inhibitor FGFR2 KRAS G12D Building block validation

Optimal Procurement and Application Scenarios for 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 1434141-65-7)


Kinase Inhibitor Lead Optimization Requiring a Conformationally Constrained Hinge-Binding Scaffold

The 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one scaffold provides a preorganized, rigid bicyclic core with a lactam carbonyl capable of participating in kinase hinge-region hydrogen bonding. As demonstrated by the FGFR2 inhibitor derivative achieving IC₅₀ = 1.80 nM [1], and the patent-protected KRAS G12D inhibitor series in WO2023284881A1 [2], this building block is suitable for medicinal chemistry programs targeting the ATP-binding pocket of kinases where conformational restriction of the ligand is anticipated to improve potency and selectivity relative to flexible piperazine linkers.

Parallel Library Synthesis Requiring Chemoselective N8 Derivatization Without N3 Protection

The N3-methyl lactam renders N3 chemically inert while leaving N8 as a reactive secondary amine, enabling single-step, chemoselective diversification at N8. This orthogonality eliminates protection/deprotection cycles required for the unsubstituted parent scaffold [1], reducing the synthetic sequence by 1–2 steps per analog. This is particularly valuable for parallel library synthesis in hit-to-lead campaigns where throughput and synthetic efficiency are critical procurement considerations [2].

Peptidomimetic Design Requiring a Conformationally Locked Piperazinone Scaffold

The 3,8-diazabicyclo[3.2.1]octan-2-one framework has been explicitly validated as a 'conformationally constrained bicyclic peptidomimetic synthon' capable of mimicking peptide turn conformations [1]. The N3-methyl substitution further restricts the conformational freedom of the lactam nitrogen, providing a more defined pharmacophoric presentation than the unsubstituted analog. Researchers developing peptidomimetic inhibitors of proteases, transferases, or protein-protein interactions may find this building block uniquely suited to their design requirements.

CNS Drug Discovery Where Balanced Polarity and Rigidity Are Required

The 2-one scaffold balances the hydrogen bond acceptor capability of the lactam carbonyl with the conformational rigidity of the bicyclic framework, while the N3-methyl group removes one hydrogen bond donor (relative to unsubstituted DBO-2-one). This physicochemical profile may favor CNS penetration relative to more polar, flexible, or HBD-rich analogs. Historical precedent from the 3-methyl-DBO series demonstrates centrally mediated analgesic activity [1], supporting the scaffold's intrinsic ability to access CNS targets.

Quote Request

Request a Quote for 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.